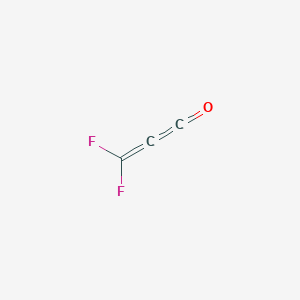
Difluoropropadien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoropropadien-1-one:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Difluoropropadien-1-one can be synthesized through several methods. One common approach involves the difluorovinylidenation of carbonyl compounds. This method typically uses reagents such as trifluoromethyl iodide and lithium diisopropylamide in tetrahydrofuran at low temperatures . Another method involves the reaction of acetylene with anhydrous hydrogen fluoride in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions: Difluoropropadien-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluoroketones.
Reduction: Reduction reactions can convert it into difluoroalkenes.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Difluoroketones.
Reduction: Difluoroalkenes.
Substitution: Various substituted difluoropropadienes.
Applications De Recherche Scientifique
Difluoropropadien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings
Mécanisme D'action
The mechanism of action of difluoropropadien-1-one involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
1,1-Difluoropropene: Similar in structure but lacks the allene configuration.
1,1-Difluorocyclopropane: Contains a cyclopropane ring instead of an allene structure.
1,1-Difluoroethane: A simpler compound with only two carbon atoms and two fluorine atoms.
Uniqueness: Difluoropropadien-1-one is unique due to its allene structure, which imparts distinct reactivity and stability compared to other difluorinated compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
119820-21-2 |
|---|---|
Formule moléculaire |
C3F2O |
Poids moléculaire |
90.03 g/mol |
InChI |
InChI=1S/C3F2O/c4-3(5)1-2-6 |
Clé InChI |
FKUIFZADSXCJOC-UHFFFAOYSA-N |
SMILES canonique |
C(=C=O)=C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)

![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)


![9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14288703.png)
![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)


